molecular formula C11H9NO2 B084289 4-Methyl-1H-1-benzazepine-2,5-dione CAS No. 10315-37-4

4-Methyl-1H-1-benzazepine-2,5-dione

Cat. No.: B084289
CAS No.: 10315-37-4
M. Wt: 187.19 g/mol
InChI Key: SJARJWKVXMIEKU-UHFFFAOYSA-N
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Description

4-Methyl-1H-1-benzazepine-2,5-dione is a bicyclic organic compound comprising a benzene ring fused to a seven-membered azepine ring, with two ketone groups at positions 2 and 5 and a methyl substituent at position 2.

Properties

CAS No.

10315-37-4

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methyl-1H-1-benzazepine-2,5-dione

InChI

InChI=1S/C11H9NO2/c1-7-6-10(13)12-9-5-3-2-4-8(9)11(7)14/h2-6H,1H3,(H,12,13)

InChI Key

SJARJWKVXMIEKU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=CC=CC=C2C1=O

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C2C1=O

Synonyms

4-Methyl-1H-1-benzazepine-2,5-dione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural and functional differences between 4-Methyl-1H-1-benzazepine-2,5-dione and related compounds:

Compound Name Core Structure Ring Size Substituents Nitrogen Atoms Key Functional Groups
4-Methyl-1H-1-benzazepine-2,5-dione Benzazepine 7-membered Methyl at position 4 1 2,5-dione
Piperazine-2,5-dione derivatives (e.g., albonoursin) Piperazine 6-membered Varied (e.g., benzylidene, isobutyl) 2 2,5-dione
3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione Benzodiazepine 7-membered Methyl at position 4 2 2,5-dione, fused benzene

Key Observations :

  • Ring Size and Nitrogen Content : The benzazepine and benzodiazepine share a seven-membered ring fused to benzene, but benzodiazepines contain two nitrogen atoms compared to one in benzazepines. Piperazine derivatives feature a six-membered ring with two nitrogens.
  • Substituent Effects : The methyl group at position 4 in both the benzazepine and benzodiazepine may influence steric hindrance and binding affinity, while piperazine derivatives exhibit greater substituent diversity (e.g., benzylidene groups) that enhance bioactivity .
Antiviral Activity of Piperazine-2,5-diones

Piperazine-2,5-dione derivatives isolated from marine actinomycetes demonstrate potent antiviral effects. For example:

  • Albonoursin (Compound 7): Exhibited anti-H1N1 activity with an IC50 of 6.8 ± 1.5 μM .
  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Showed an IC50 of 28.9 ± 2.2 μM against H1N1 .
    These activities are attributed to the diketopiperazine scaffold’s ability to interfere with viral replication mechanisms.
Pharmacological Potential of Benzodiazepine Derivatives

The benzodiazepine analog 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione (CAS 3415-35-8) is noted for its pharmacological properties, likely due to the diazepine ring’s affinity for neurological targets.

Hypothesized Bioactivity of 4-Methyl-1H-1-benzazepine-2,5-dione

The absence of a second nitrogen atom (compared to benzodiazepines) may limit neurological activity but could enhance selectivity for other targets.

Physicochemical Properties

  • Solubility: Piperazine derivatives are generally soluble in polar solvents (e.g., ethanol, DMSO) due to their smaller ring and polar dione groups. Benzazepines and benzodiazepines, with larger hydrophobic cores, may exhibit lower aqueous solubility .

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